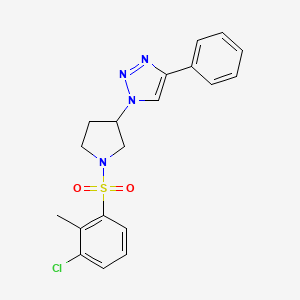

1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

The compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a phenyl group at position 4 and a pyrrolidine ring at position 1. The pyrrolidine is further functionalized with a sulfonyl group linked to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

1-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-14-17(20)8-5-9-19(14)27(25,26)23-11-10-16(12-23)24-13-18(21-22-24)15-6-3-2-4-7-15/h2-9,13,16H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHTYHWYAMTQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- A triazole ring , which is known for its diverse biological properties.

- A sulfonyl group attached to a chlorinated aromatic moiety, enhancing its reactivity.

- A pyrrolidine ring , which contributes to the compound's interaction with biological targets.

Molecular Formula

- Molecular Formula : CHClNOS

- Molecular Weight : 337.83 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives can inhibit the growth of bacteria and fungi effectively. A comparative analysis of triazole derivatives demonstrated that compounds similar to the compound exhibited higher bacterial growth inhibition rates than their parent structures .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 20 | |

| Compound B | S. aureus | 25 | |

| 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | E. coli | 22 |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study revealed that certain triazole compounds showed significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound C | MCF-7 (Breast) | 15 | |

| Compound D | PC-3 (Prostate) | 10 | |

| 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | MCF-7 (Breast) | 12 |

The biological activity of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites.

- Signal Transduction Interference : The compound may disrupt signaling pathways critical for cell proliferation and survival.

Study on Antimicrobial Properties

A recent study synthesized several triazole derivatives and evaluated their antimicrobial effects against common pathogens. Among these, the compound displayed notable efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of triazole derivatives, including the compound discussed here. The results indicated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole scaffold have shown promise in inhibiting the proliferation of various cancer cell lines. The sulfonamide group in the compound may enhance its binding affinity to target proteins involved in cancer progression.

Case Study : A study by Siddiqui et al. (2020) demonstrated that triazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and DU145. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could lead to improved anticancer properties .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study : Research published in MDPI explored various pyrrole and triazole derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced activity against resistant strains . This suggests that similar modifications in our compound could yield effective antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of triazole compounds are well-documented. The structural features of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole may contribute to its efficacy in seizure models.

Case Study : In a comparative study, derivatives of triazoles were tested for their effectiveness in picrotoxin-induced seizure models, showing promising results in reducing seizure frequency and duration . Such findings indicate the potential of this compound as an anticonvulsant agent.

Data Table: Summary of Biological Activities

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Anticancer | Siddiqui et al. (2020) | Significant cytotoxicity against MCF-7 and DU145 |

| Antimicrobial | MDPI (2024) | Enhanced activity against Mycobacterium tuberculosis |

| Anticonvulsant | PMC9268695 | Reduced seizure frequency in animal models |

Chemical Reactions Analysis

Functionalization of the Pyrrolidine-Sulfonyl Moiety

The sulfonyl group enables nucleophilic substitutions and cross-coupling reactions:

Suzuki–Miyaura Cross-Coupling

-

The triazole-linked pyrrolidine undergoes coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂/K₂CO₃ :

Nucleophilic Displacement

Post-Functionalization of the Triazole Ring

The triazole’s nitrogen atoms participate in further modifications:

Alkylation/Acylation

Oxidative Reactions

-

The triazole’s electron-rich nitrogen sites undergo oxidation with mCPBA or H₂O₂, forming N-oxide derivatives .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization diversifies the phenyl group:

-

Direct Arylation : Using aryl bromides, Pd(OAc)₂, and pivalic acid :

-

Conditions : DMF, 100°C, 12 hours.

-

Scope : Electron-withdrawing/donating aryl groups tolerated.

-

Thermal Stability

-

Decomposes above 250°C, confirmed by TGA.

Acid/Base Stability

-

Stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but hydrolyzes in strong acids (H₂SO₄) .

Table 1: Key Reaction Conditions and Yields

Table 2: Spectroscopic Data for Key Intermediate

| Intermediate | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Sulfonylated Azide | 3.69 (s, OCH₃), 4.61–4.48 | 52.1 (CH₂), 121.9 | 336.16 [M+H]⁺ |

| Triazole Product | 8.05 (s, triazole-H) | 148.2 (C=N) | 388.0661 [M]⁺ |

CuAAC Mechanism

-

Copper(I) acetylide formation from alkyne.

-

Azide coordination to Cu(I), forming a six-membered transition state.

Suzuki–Miyaura Mechanism

Comparison with Similar Compounds

Key Structural Features:

- Triazole Core: The 1,2,3-triazole ring is a rigid, planar heterocycle known for its stability and ability to engage in hydrogen bonding and π-π interactions.

- The 3-chloro-2-methylphenyl moiety contributes steric bulk and electron-withdrawing effects.

- Phenyl Group : The 4-phenyl substituent may influence solubility and intermolecular stacking.

Structural Analogues of 1,2,3-Triazoles

1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole ()

- Key Differences :

- Substituent on the N1-triazole: A 4-chloro-3-(trifluoromethyl)phenyl group replaces the sulfonylpyrrolidine moiety.

- Crystal Structure :

- Bond lengths (N1–N2: 1.357 Å, N2–N3: 1.310 Å) align with typical triazole geometries .

- Dihedral angles between the triazole and aryl rings (21.29° and 32.19°) suggest moderate planarity disruption, contrasting with the target compound’s likely greater torsional strain due to the bulkier pyrrolidine-sulfonyl group .

1-(2-Chlorophenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole ()

- Key Differences :

- A trifluoromethyl group at position 5 and a 2-chlorophenyl group at N1.

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the sulfonylpyrrolidine substituent.

1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile ()

- Key Differences :

- A pyrazole-carbonitrile group replaces the pyrrolidine-sulfonyl moiety.

- The benzyl group may improve membrane permeability relative to the polar sulfonyl group.

Pyrrolidine-Containing Analogues

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole ()

- Key Differences :

- Oxadiazole core instead of triazole.

- Pyrrolidine is linked via an ether bond rather than a sulfonyl group.

- The phenylethyl group on pyrrolidine may enhance hydrophobic interactions compared to the 3-chloro-2-methylphenyl-sulfonyl group.

Sulfonyl-Containing Analogues

1-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole ()

- Key Differences: Azetidine ring instead of pyrrolidine.

Comparative Analysis of Properties

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, CF3, sulfonyl): Enhance stability and binding to polar enzyme pockets .

- Pyrrolidine vs. Azetidine : Smaller azetidine rings () may reduce conformational flexibility compared to pyrrolidine.

- Sulfonyl vs. Ether Linkages : Sulfonyl groups improve solubility and hydrogen-bonding capacity, whereas ethers prioritize lipophilicity .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) and sulfonylation steps. For example, triazole formation can be achieved by reacting a pyrrolidine-3-yl azide intermediate with phenylacetylene under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate in THF/water at 50°C for 16 hours) . Subsequent sulfonylation with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., Et₃N) yields the target compound. Optimization includes:

- Temperature control : Elevated temperatures (50–80°C) improve cycloaddition efficiency but may require inert atmospheres to prevent side reactions.

- Catalyst loading : Reducing Cu(I) to sub-stoichiometric levels (5–10 mol%) minimizes metal contamination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity.

Q. Which spectroscopic and analytical techniques are critical for validating the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and sulfonamide connectivity. For example, the sulfonyl group’s deshielding effect shifts adjacent pyrrolidine protons to δ 3.5–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion ([M+H]⁺) with an error margin <5 ppm.

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

- X-ray crystallography : Resolves dihedral angles between aromatic rings and triazole/pyrrolidine planes, critical for steric analysis .

Q. What preliminary assays are recommended for assessing the compound’s bioactivity in antimicrobial or anticancer research?

Answer:

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to non-cancerous cells (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : If targeting a specific enzyme (e.g., kinase), employ fluorescence-based activity assays with ATP-competitive inhibitors as references.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-2-methylphenylsulfonyl group influence the compound’s reactivity and binding interactions?

Answer:

- Steric effects : The bulky sulfonyl group restricts rotational freedom in the pyrrolidine ring, as shown by crystallographic dihedral angles >30° between the triazole and sulfonyl-phenyl planes . This rigidity may enhance target selectivity by reducing non-specific binding.

- Electronic effects : The electron-withdrawing sulfonyl group polarizes the pyrrolidine N-atom, increasing hydrogen-bonding potential with residues like Asp or Glu in enzyme active sites. Substituent effects (e.g., chloro vs. methyl) can be probed via Hammett σ constants in structure-activity relationship (SAR) studies.

Q. What computational strategies are effective for predicting this compound’s ADME properties and target binding modes?

Answer:

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., sulfonamide glucuronidation) .

- Metabolite identification : LC-MS/MS detects phase I/II metabolites. For example, hydroxylation at the pyrrolidine ring or triazole N-methylation could deactivate the compound .

- Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility and tissue penetration.

Q. What synthetic modifications could improve the compound’s metabolic stability without compromising potency?

Answer:

- Isosteric replacement : Substitute the sulfonamide with a sulfonylurea or sulfamate group to reduce CYP450-mediated oxidation.

- Deuterium incorporation : Replace labile C-H bonds (e.g., pyrrolidine β-positions) with deuterium to slow metabolism (deuterium isotope effect) .

- Prodrug design : Mask the triazole as a phosphonate ester to enhance oral absorption, with enzymatic cleavage in target tissues .

Q. How does the compound’s crystal packing, as revealed by X-ray studies, inform polymorph screening for pharmaceutical development?

Answer: X-ray data (e.g., space group P2₁/c, Z’=1) show intermolecular interactions:

- Hydrogen bonds : Between sulfonyl O-atoms and pyrrolidine NH groups (2.8–3.0 Å).

- π-π stacking : Between phenyl and triazole rings (centroid distances ~3.6 Å) .

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) can exploit these interactions to isolate forms with enhanced solubility or thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.